

Application Notes and Protocols for High- Throughput Screening of PPZ2 Inhibitors

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For Researchers, Scientists, and Drug Development Professionals

Introduction

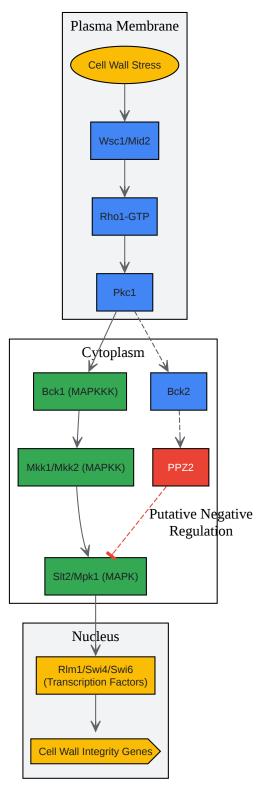
Protein phosphatase Z2 (**PPZ2**) is a serine/threonine phosphatase found in yeast that plays a crucial role in maintaining cell wall integrity, ion homeostasis, and responding to osmotic stress. [1][2] Along with its functionally redundant paralog, PPZ1, it is implicated in the Protein Kinase C (PKC1)-mediated cell wall integrity pathway.[3] Deletion of both PPZ1 and **PPZ2** results in temperature-sensitive cell lysis, highlighting their importance in cell survival.[3] The essential role of PPZ phosphatases in fungal cell viability and their absence in mammals make them attractive targets for the development of novel antifungal therapeutics.

These application notes provide detailed protocols for both biochemical and cell-based high-throughput screening (HTS) assays designed to identify inhibitors of **PPZ2**.

Signaling Pathway of PPZ2 in Cell Wall Integrity

PPZ2 is a component of the PKC1-Slt2 (Mpk1) cell wall integrity pathway in Saccharomyces cerevisiae. This pathway is activated by cell wall stress, such as that caused by antifungal agents, heat shock, or osmotic stress. The pathway culminates in the activation of the MAP kinase Slt2, which in turn activates transcription factors to express genes involved in cell wall remodeling and repair.[4][5][6] Genetic evidence suggests that PPZ1 and PPZ2 act on a branch of the PKC1-mediated pathway or play an auxiliary role.[3]





PPZ2 in the PKC1-Slt2 Cell Wall Integrity Pathway





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